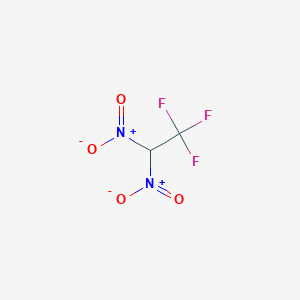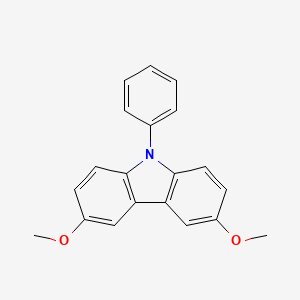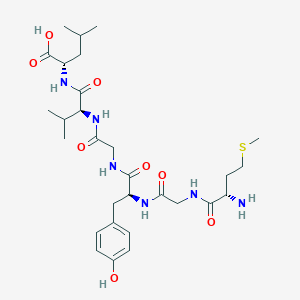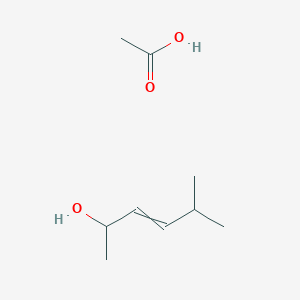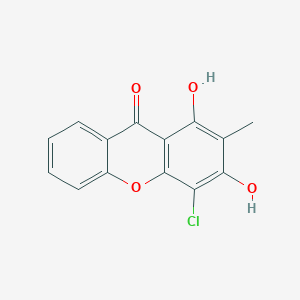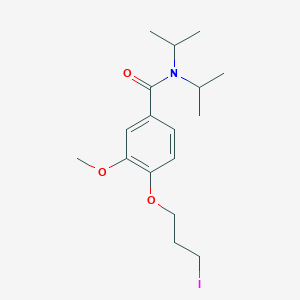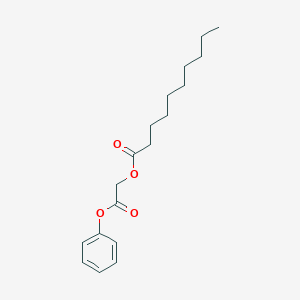
2-Oxo-2-phenoxyethyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenoxyethyl decanoate is an organic compound with the molecular formula C18H26O4. It is an ester derived from decanoic acid and 2-oxo-2-phenoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenoxyethyl decanoate typically involves the esterification of decanoic acid with 2-oxo-2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-120°C for several hours until the desired ester is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as Amberlyst 15, can also be employed to facilitate the esterification reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-phenoxyethyl decanoate can undergo various chemical reactions, including:
Esterification: Formation of the ester from decanoic acid and 2-oxo-2-phenoxyethanol.
Hydrolysis: Breaking down the ester into its constituent acid and alcohol in the presence of water and an acid or base catalyst.
Transesterification: Reaction with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Alcohols such as methanol or ethanol, with a base catalyst like sodium methoxide.
Major Products Formed
Hydrolysis: Decanoic acid and 2-oxo-2-phenoxyethanol.
Transesterification: New esters and corresponding alcohols.
Applications De Recherche Scientifique
2-Oxo-2-phenoxyethyl decanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and as a fixative in perfumery.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-phenoxyethyl decanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release decanoic acid and 2-oxo-2-phenoxyethanol, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxo-2-phenoxyethyl acetate
- 2-Oxo-2-phenoxyethyl butyrate
- 2-Oxo-2-phenoxyethyl hexanoate
Uniqueness
2-Oxo-2-phenoxyethyl decanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds like 2-Oxo-2-phenoxyethyl acetate results in different solubility, volatility, and reactivity characteristics .
Propriétés
Numéro CAS |
145300-32-9 |
|---|---|
Formule moléculaire |
C18H26O4 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(2-oxo-2-phenoxyethyl) decanoate |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-5-6-7-11-14-17(19)21-15-18(20)22-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3 |
Clé InChI |
UZVOSIYROTWEMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCC(=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


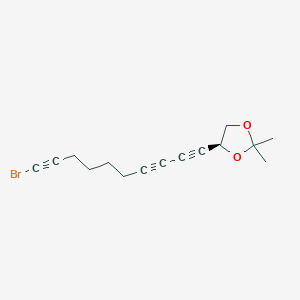
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
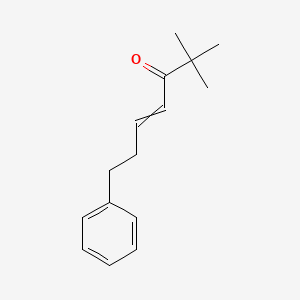

![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)

